molecular formula C11H19BrO4 B610240 Propargyl-PEG4-bromide CAS No. 1308299-09-3

Propargyl-PEG4-bromide

Cat. No.: B610240
CAS No.: 1308299-09-3
M. Wt: 295.17
InChI Key: BITLDNUKJCDASJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propargyl-PEG4-bromide primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these azide-bearing entities, making them the primary targets of its action .

Mode of Action

The mode of action of this compound involves a chemical reaction known as copper-catalyzed azide-alkyne Click Chemistry . In this reaction, the propargyl group in the compound reacts with azide-bearing compounds or biomolecules to form a stable triazole linkage . The bromide (Br) in the compound acts as a good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Click Chemistry pathway . This pathway involves the formation of a stable triazole linkage between the propargyl group in the compound and azide-bearing compounds or biomolecules . The downstream effects of this pathway are the creation of new compounds with the stable triazole linkage .

Pharmacokinetics

It is known that the compound is used in research and has a molecular weight of 2952 g/mol . The hydrophilic PEG spacer in the compound is likely to increase its solubility in aqueous media , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction results in the creation of new compounds, which can be used in various applications such as PEGylation, bioconjugation, and chemical modification .

Safety and Hazards

Propargyl bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage, and it may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It may cause drowsiness or dizziness, and it may be fatal if swallowed and enters airways .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG4-bromide can be synthesized through a series of chemical reactions involving polyethylene glycol. One common method involves the modification of commercially available α-hydroxyl ω-carboxyl polyethylene glycol. The carboxyl group is first modified into a propargyl group, and then other functional groups such as carboxyl, mercapto, or hydrazide are introduced to the other end of the polyethylene glycol .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Propargyl-PEG4-bromide is unique due to its combination of a propargyl group and a bromide group, which allows it to participate in both nucleophilic substitution and Click Chemistry reactions. Similar compounds include:

These similar compounds have different functional groups, which make them suitable for specific types of chemical reactions and applications.

Properties

IUPAC Name

3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITLDNUKJCDASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275688
Record name 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308299-09-3
Record name 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308299-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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